molecular formula C12H20O4 B1602264 Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate CAS No. 62141-26-8

Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate

Cat. No. B1602264
CAS RN: 62141-26-8
M. Wt: 228.28 g/mol
InChI Key: MFGQIZPUMIISPR-UHFFFAOYSA-N
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Patent
US07767854B2

Procedure details

To a mixture of lithium aluminium hydride (831 mg) and anhydrous tetrahydrofuran (70 ml) at 0° C. was added a solution of ethyl 1,4-dioxaspiro[4.5]decane-8-acetate of Example 90 (2) (5.0 g) in anhydrous tetrahydrofuran (30 ml). The mixture was gradually warmed to about 25° C., stirred for 3 hours, and then sodium fluoride, water and dichloromethane were added to the reaction mixture. The precipitate was filtrated off with Celite, the filtrated organic layer was dried over sodium sulfate. The solvent was removed in vacuo from the organic layer to give 4.18 g of 8-(2-hydroxyethyl)-1,4-dioxaspiro[4.5]decane.
Quantity
831 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[O:7]1[C:11]2([CH2:16][CH2:15][CH:14]([CH2:17][C:18](OCC)=[O:19])[CH2:13][CH2:12]2)[O:10][CH2:9][CH2:8]1.[F-].[Na+].O>O1CCCC1.ClCCl>[OH:19][CH2:18][CH2:17][CH:14]1[CH2:15][CH2:16][C:11]2([O:7][CH2:8][CH2:9][O:10]2)[CH2:12][CH2:13]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
831 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)CC(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtrated off with Celite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrated organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo from the organic layer

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.18 g
YIELD: CALCULATEDPERCENTYIELD 102.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.